molecular formula C16H20N2O3 B12884519 N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57067-86-4

N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12884519
CAS No.: 57067-86-4
M. Wt: 288.34 g/mol
InChI Key: ZLWIPROGVGJKII-UHFFFAOYSA-N
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Description

N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl core, a butyl chain, and a 4-methyl-1,3-oxazol-2-yl substituent. The 1,3-oxazole ring in its structure may act as a directing group in metal-catalyzed reactions (as seen in ) or influence pharmacological properties through electronic effects .

Properties

CAS No.

57067-86-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-8-6-7-9-14(13)20-3/h6-9,11H,4-5,10H2,1-3H3

InChI Key

ZLWIPROGVGJKII-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines .

Scientific Research Applications

N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Characterization

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm).
  • X-ray Crystallography : Used for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () to resolve stereochemistry .
  • Mass Spectrometry : For molecular ion validation (e.g., uses UPLC-qTOF-MS for benzamide identification) .

Biological Activity

N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 264.34 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzamide backbone with a methoxy group and a 4-methyl-1,3-oxazole moiety, contributing to its unique chemical properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The oxazole ring may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : It could affect the transcription of genes involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • A study highlighted the efficacy of oxazole derivatives in inhibiting cancer cell lines, showing IC50 values ranging from 5 to 30 µM against various types of cancer cells including breast (MCF7) and lung (A549) cancer cells .
  • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens:

  • Research has shown that derivatives containing oxazole rings possess antibacterial and antifungal activities, with inhibition zones reported between 15–25 mm against specific bacterial strains .

Study 1: Anticancer Activity

In a recent in vitro study, N-butyl derivatives were tested against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, the derivative exhibited an IC50 value of approximately 12 µM against human colon adenocarcinoma cells (HT29), suggesting potent anticancer activity .

Cell LineIC50 (µM)
HT2912
A54915
MCF718

Study 2: Antimicrobial Efficacy

A comparative analysis of various oxazole derivatives revealed that N-butyl derivatives showed promising results in antimicrobial assays:

CompoundBacterial StrainInhibition Zone (mm)
N-butyl derivativeE. coli22
N-butyl derivativeS. aureus20
N-butyl derivativeC. albicans18

These findings support the potential use of this compound in developing new antimicrobial agents.

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